1-cyclohexyl-1H-1,2,4-triazol-3-amine
Overview
Description
Scientific Research Applications
1,2,4-Triazoles, including derivatives such as 1-cyclohexyl-1H-1,2,4-triazol-3-amine, are a class of heterocyclic compounds that have attracted significant attention in various fields of scientific research due to their diverse biological activities and applications in fine organic synthesis. These compounds serve as raw materials in the industry for producing agricultural products, pharmaceuticals, dyes, and high-energy materials, among others. Their applications span across agriculture, medicine, analytical chemistry, and material science, showcasing their versatility and importance in scientific research.
Applications in Agriculture and Medicine
3- and 4-substituted amino-1,2,4-triazoles are widely used in agriculture for the production of plant protection products such as insecticides, fungicides, and plant growth regulators. These compounds contribute to the mass production of various agricultural aids, demonstrating their significant impact on improving crop yields and controlling pests. In the medical field, amino-1,2,4-triazoles are instrumental in producing drugs with antimicrobial, anti-ischemic, and membrane-stabilizing effects. Drugs like furazonal, which is effective against bacteria like Staphylococcus aureus and salmonellosis, and cardiotril, a cardiological drug, are notable examples illustrating the medical relevance of 1,2,4-triazole derivatives (Nazarov et al., 2021).
Role in Synthesis and Drug Development
1,2,4-Triazoles serve as key scaffolds in the synthesis of new drugs, highlighting their importance in drug discovery and development. The versatility of these compounds allows for structural variations, leading to the creation of new drugs with a broad range of biological activities. The development of novel 1,2,4-triazole derivatives through various synthetic routes, including green chemistry and eco-friendly procedures, further underscores their significance in advancing pharmaceutical research and developing new therapeutic agents (Kaushik et al., 2019); (de Souza et al., 2019).
Advancements in Material Science
The applications of 1,2,4-triazoles extend into material science, where they are used in the production of heat-resistant polymers, products with fluorescent properties, and ionic liquids. These materials find applications in biotechnology, energy, and chemistry, showcasing the broad applicability and potential of 1,2,4-triazole derivatives in developing new materials with enhanced properties and functionalities (Parchenko, 2019).
Mechanism of Action
Target of Action
It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Mode of Action
The mode of action involves the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen N1 to the oxygen of the C=O bond .
Pharmacokinetics
Its molecular weight of 16623 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Some related compounds have shown cytotoxic activities against tumor cell lines , suggesting potential anticancer activity.
Action Environment
Its storage temperature is room temperature , suggesting that it is stable under normal environmental conditions.
Future Directions
Properties
IUPAC Name |
1-cyclohexyl-1,2,4-triazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c9-8-10-6-12(11-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HADFJARZQWSNHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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